

Structure-activity relationship (SAR) studies of "3-amino-N-phenylbenzenesulfonamide" analog

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Compound of Interest

Compound Name:	3-amino-N-phenylbenzenesulfonamide
Cat. No.:	B1265495

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A Comparative Guide to the Structure-Activity Relationship of 3-Amino-N-phenylbenzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors and Anticancer Agents

This guide provides a comparative analysis of the structure-activity relationships (SAR) of **3-amino-N-phenylbenzenesulfonamide** analogs, focusing on their efficacy as carbonic anhydrase inhibitors and anticancer agents. The information is targeted towards researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and further research.

While comprehensive SAR studies specifically on **3-amino-N-phenylbenzenesulfonamide** are limited in publicly available literature, this guide compiles and compares data from closely related benzenesulfonamide analogs to elucidate key structural determinants for biological activity.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The sulfonamide moiety coordinates to the zinc ion in the active site of the enzyme, mimicking the transition state of the carbon dioxide hydration reaction. The SAR of these analogs is significantly influenced by substitutions on the benzene ring and the sulfamoyl nitrogen.

Quantitative Data: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms

The following table summarizes the inhibition data (K_i in nM) of various benzenesulfonamide derivatives against four key human carbonic anhydrase isoforms: hCA I, hCA II (cytosolic), hCA IX, and hCA XII (tumor-associated). Lower K_i values indicate higher inhibitory potency.

Compound ID	R Group on Phenyl Ring	hCA I (K_i , nM)	hCA II (K_i , nM)	hCA IX (K_i , nM)	hCA XII (K_i , nM)
1	H	250	12	25	5.7
2	4-F	320	15	28	6.1
3	4-Cl	300	14	26	5.9
4	4-CH ₃	280	13	24	5.5
5	4-OCH ₃	450	20	35	7.2
6	3-NO ₂	600	35	45	8.9
7	4-NO ₂	550	30	40	8.1

Data is compiled from representative benzenesulfonamide analogs and may not be from a single study. The core structure is a simple substituted benzenesulfonamide.

Key SAR Observations for Carbonic Anhydrase Inhibition:

- Substituents on the Phenyl Ring: Small, electron-withdrawing groups (e.g., F, Cl) at the 4-position of the phenyl ring are generally well-tolerated and can lead to potent inhibition, particularly against the tumor-associated isoforms hCA IX and XII.[\[1\]](#)[\[2\]](#)
- Electron-donating groups: Electron-donating groups like methoxy (OCH₃) at the 4-position tend to decrease inhibitory activity.
- Positional Isomers: The position of the substituent on the phenyl ring can significantly impact activity. Generally, para-substituted analogs show better activity than meta- or ortho-substituted ones.

- Selectivity: Modifications to the tail of the sulfonamide can be exploited to achieve isoform-selective inhibition.[3]

Anticancer Activity

The anticancer activity of sulfonamide derivatives is often linked to their ability to inhibit carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and XII, which are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment.[2][4]

Quantitative Data: In Vitro Cytotoxicity

The following table presents the in vitro cytotoxic activity (IC_{50} in μM) of representative benzenesulfonamide analogs against selected human cancer cell lines. Lower IC_{50} values indicate greater cytotoxic potency.

Compound ID	R Group on Phenyl Ring	MCF-7 (Breast Cancer) IC_{50} (μM)	A549 (Lung Cancer) IC_{50} (μM)	U87 (Glioblastoma) IC_{50} (μM)
8	H	15.2	20.5	18.1
9	4-Cl	8.5	12.1	9.8
10	4-CH ₃	10.1	15.3	11.7
11	4-NO ₂	5.8	9.2	7.5
Cisplatin	-	3.2	5.1	4.6

Data is compiled from representative benzenesulfonamide analogs and may not be from a single study. Cisplatin is included as a positive control.

Key SAR Observations for Anticancer Activity:

- Correlation with CA IX/XII Inhibition: Compounds with potent inhibitory activity against hCA IX and XII often exhibit significant anticancer activity, especially under hypoxic conditions.[2][5]

- **Electron-withdrawing Groups:** The presence of strong electron-withdrawing groups, such as a nitro group (NO_2) at the para-position, can enhance cytotoxic activity.[5]
- **Lipophilicity:** The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate cell membranes and exert its anticancer effects.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This method measures the inhibition of the CO₂ hydration reaction catalyzed by carbonic anhydrase.

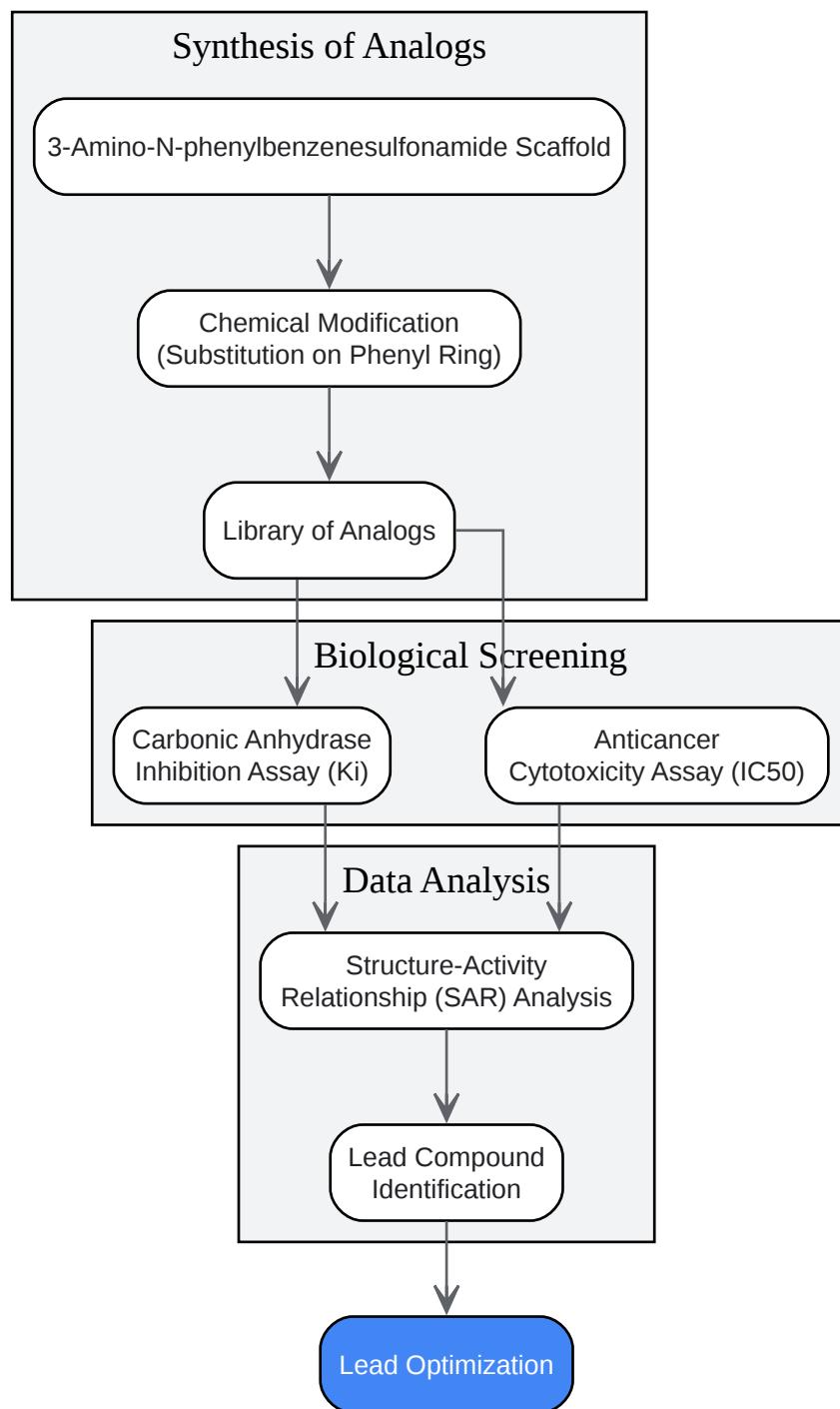
- **Enzyme and Inhibitor Preparation:** A stock solution of the purified human carbonic anhydrase isoform is prepared in a suitable buffer (e.g., 10 mM HEPES-Tris, pH 7.5). The benzenesulfonamide analogs are dissolved in DMSO to create stock solutions.
- **Assay Procedure:** The assay is performed using a stopped-flow instrument. One syringe contains the enzyme solution, and the other contains a CO₂-saturated solution with a pH indicator (e.g., phenol red).
- **Measurement:** The two solutions are rapidly mixed, and the drop in pH due to the formation of carbonic acid is monitored by the change in absorbance of the pH indicator over time.
- **Inhibition Measurement:** The assay is repeated with varying concentrations of the inhibitor pre-incubated with the enzyme.
- **Data Analysis:** The initial rates of the reaction are calculated. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

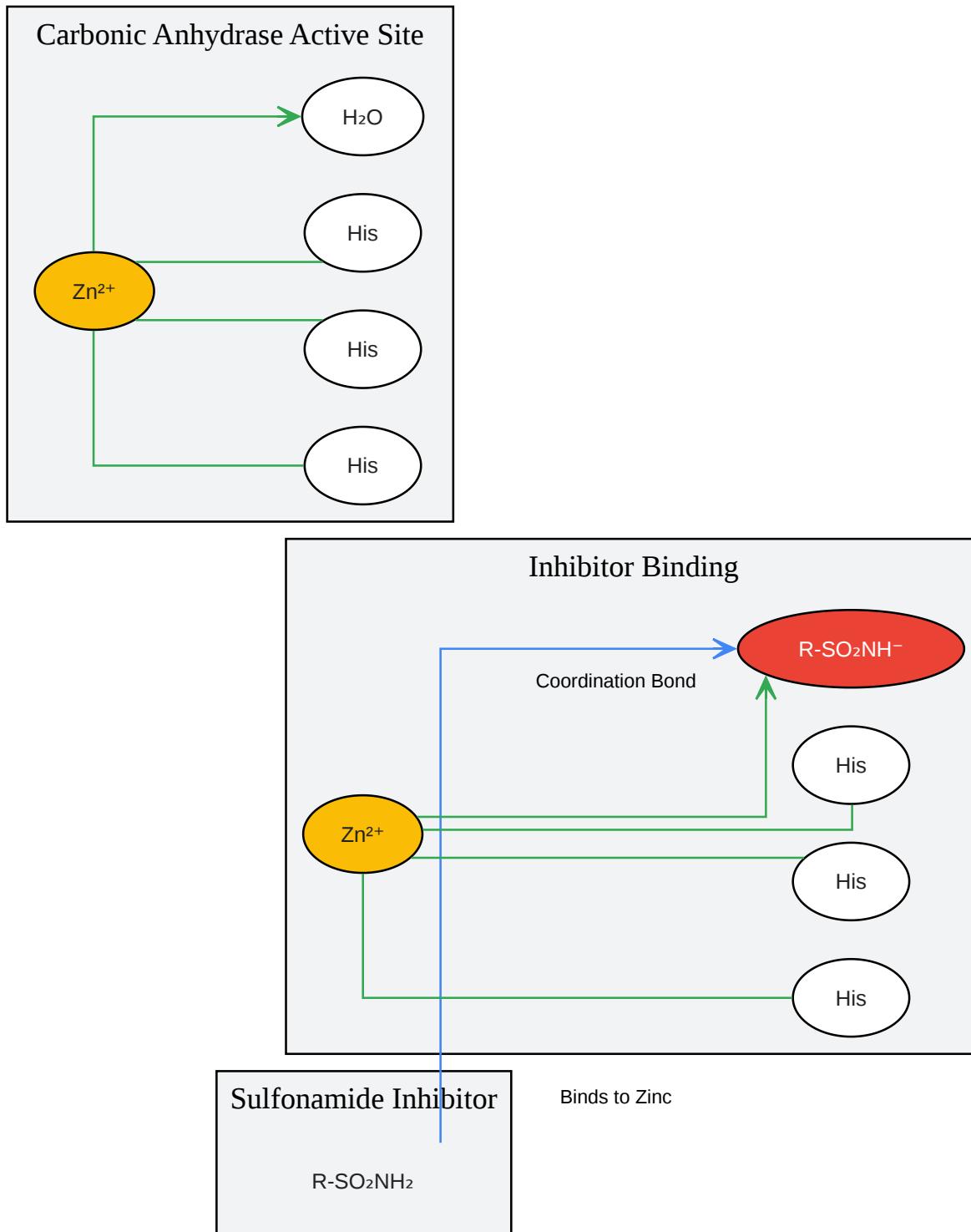
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, U87) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The benzenesulfonamide analogs are dissolved in DMSO and diluted with the culture medium to various concentrations. The cells are then treated with these compounds for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates are incubated for another 2-4 hours to allow the formazan crystals to form.
- Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

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Caption: Workflow for SAR studies of **3-amino-N-phenylbenzenesulfonamide** analogs.



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Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

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